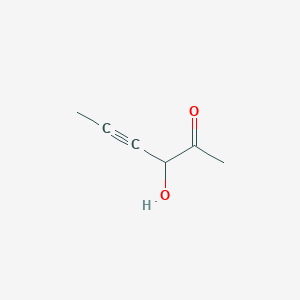
3-Hydroxyhex-4-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyhex-4-yn-2-one: is an organic compound with the molecular formula C6H8O2. It is a hydroxy ketone with a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure, which combines an alkyne and a hydroxyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxyhex-4-yn-2-one can be synthesized through various methods. One common approach involves the reaction of hex-4-yn-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 3-Hydroxyhex-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of hex-4-yn-2-one or hex-4-ynoic acid.
Reduction: Formation of hex-4-en-2-one or hexan-2-one.
Substitution: Formation of 3-chlorohex-4-yn-2-one.
科学的研究の応用
3-Hydroxyhex-4-yn-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-Hydroxyhex-4-yn-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Hex-4-yn-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyhex-4-en-2-one: Contains a double bond instead of a triple bond, affecting its reactivity and stability.
3-Hydroxyhexan-2-one: Lacks the alkyne group, resulting in different chemical properties.
Uniqueness: 3-Hydroxyhex-4-yn-2-one is unique due to the presence of both a hydroxyl group and a triple bond, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
3-hydroxyhex-4-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h6,8H,1-2H3 |
InChIキー |
DTCHFPPUINCOJM-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



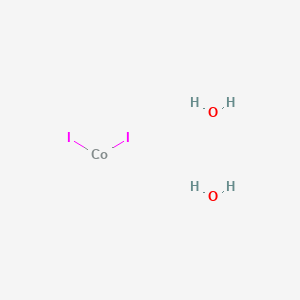
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)



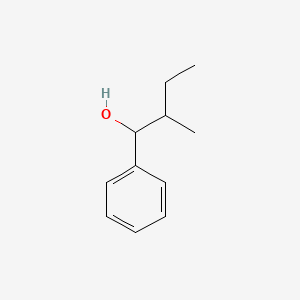
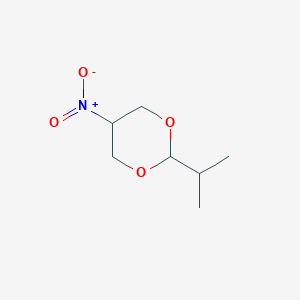
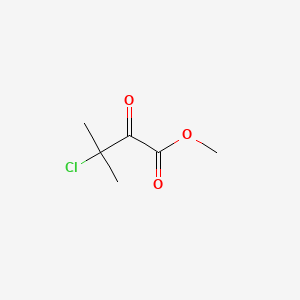

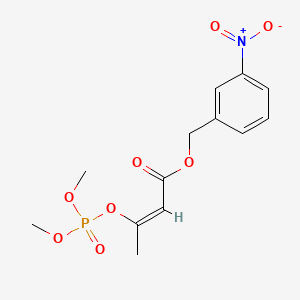
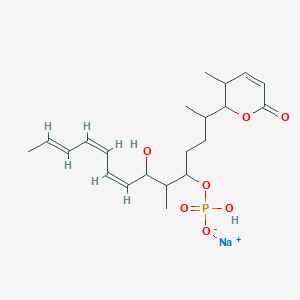
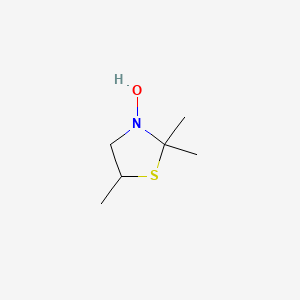
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
